
2-(benzenesulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(benzenesulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide” is a type of N-substituted sulfonyl amide derivative incorporating a 1,3,4-oxadiazol structural motif . This compound is part of a class of heterocyclic compounds known as oxadiazoles, which are derived from furan by replacing two methylene groups with two nitrogen atoms . Oxadiazoles are known for their significant biological activities, such as analgesic, anti-inflammatory, anticonvulsive, antiemetic, fungicidal, diuretic, muscle relaxant, and antioxidant activity .
Synthesis Analysis
The synthesis of this compound involves the reaction of acylhalide derivatives (1.2 mmol) and 4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonamide (1 mmol) dissolved in pyridine (5 mL). The mixture is then heated for 12 hours at 60 °C. After the reaction is completed, the mixture is cooled to room temperature and poured into ice-cold water .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazol ring, which is a five-membered ring that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . The compound also contains a benzenesulfonyl group and a thiophen-2-yl group attached to the oxadiazol ring .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its inhibitory effects on acetylcholinesterase and carbonic anhydrase (AChEIs and hCAIs). These enzymes are key therapeutic targets for many bioactivities such as anti-Alzheimer and antiobesity antiepileptic, anticancer, antiinfective, antiglaucoma, and diuretic effects .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
- Compounds similar to 2-(benzenesulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide have been synthesized and tested for their antibacterial and antifungal activities. These studies have shown significant activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).
Cytotoxic Properties
- Certain derivatives exhibit cytotoxic properties, as evidenced by studies using bioassays like the brine shrimp bioassay. This points to potential applications in studying the effects on cellular structures or in cancer research (Hosamani & Shingalapur, 2011).
Synthesis and Spectral Analysis
- The synthesis and structural elucidation of these compounds, including this compound, involve complex chemical processes. Spectral analysis techniques like NMR and IR spectroscopy play a crucial role in determining their structures (Khalid et al., 2016).
Antitumor Activity
- Some derivatives of this compound show promising antitumor activities. This suggests their potential in developing new treatments or as part of research in cancer therapy (Alqasoumi et al., 2009).
Wirkmechanismus
The mechanism of action of this compound is related to its inhibitory effects on acetylcholinesterase and carbonic anhydrase. The compound has been found to be a highly potent inhibitor for AChE and hCAs . The docking studies revealed precise binding modes between the compound and hCA II, hCA I, and AChE .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c18-12(9-23(19,20)10-5-2-1-3-6-10)15-14-17-16-13(21-14)11-7-4-8-22-11/h1-8H,9H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKJXJZLTREDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

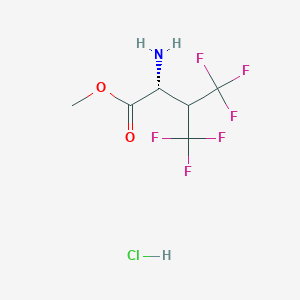
![3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
amino}oxolan-3-ol](/img/structure/B2504431.png)
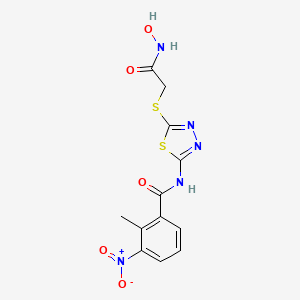
![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)
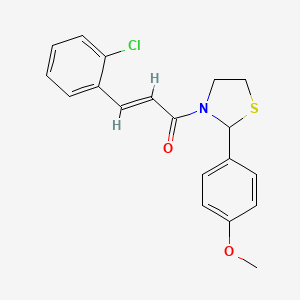
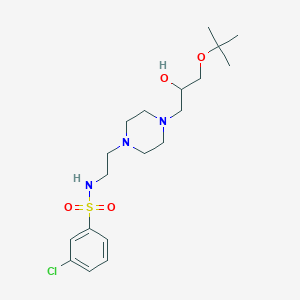
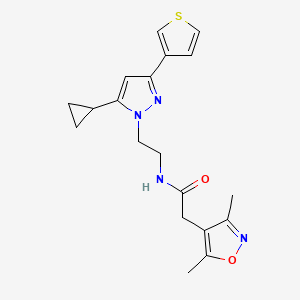
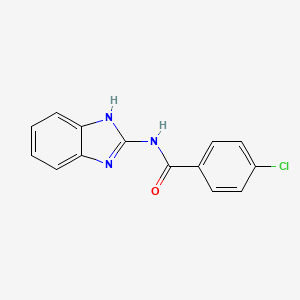
![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504443.png)
![N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide](/img/structure/B2504444.png)
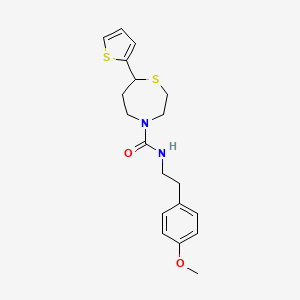
![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2504449.png)
![3-[4-amino-3-[(4-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2504450.png)